molecular formula C10H12N4O3S2 B6753521 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole

3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole

Cat. No.: B6753521
M. Wt: 300.4 g/mol
InChI Key: YMRRWFPOFOMTTC-UHFFFAOYSA-N
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Description

3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole is a heterocyclic compound that features a unique combination of pyrrolidine, thiadiazole, and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the thiadiazole intermediate.

    Formation of the Oxazole Ring: The oxazole ring is formed by cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Pyrrolidin-1-yl-1,3,4-oxadiazol-2-yl)sulfonylmethyl]-1,2-oxazole
  • 3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)methyl]-1,2-oxazole

Uniqueness

3-[(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole is unique due to the presence of the sulfonylmethyl group, which can enhance its biological activity and improve its pharmacokinetic properties. The combination of the thiadiazole and oxazole rings also contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

3-[(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)sulfonylmethyl]-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O3S2/c15-19(16,7-8-3-6-17-13-8)10-12-11-9(18-10)14-4-1-2-5-14/h3,6H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRRWFPOFOMTTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(S2)S(=O)(=O)CC3=NOC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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